![molecular formula C20H22N6S2 B2358380 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine CAS No. 670270-08-3](/img/structure/B2358380.png)
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has been reported in the literature . For instance, a novel series of tricyclic pyrido [3’,2’:4,5]thieno [3,2-d]pyrimidin-4-amine derivatives were designed and synthesized . These compounds were characterized by IR, (1)H NMR, (13)C NMR, elemental and mass spectral analyses .Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has been analyzed . For example, the compound 4-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]phenol has a molecular formula of C18H20N4OS and a molecular weight of 340.4 g/mol .Chemical Reactions Analysis
Pyrimidine compounds, which include 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The structural pathways of these compounds as well as some of their interactions and applications have been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine have been analyzed . For example, 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a related compound, has a molecular weight of 180.23 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Metabolites : Compounds with structural similarities, such as piperazine derivatives, are often studied for their pharmacological properties, including their metabolism in humans and animals. For example, buspirone, an antianxiety agent, forms 1-(2-pyrimidinyl)-piperazine (PmP) during its biotransformation in rats and humans, highlighting the interest in how these compounds are metabolized and their potential contributions to the drug's effects (Caccia et al., 1986).
Drug Development and Metabolic Studies : The metabolism and disposition of novel compounds, including those with piperazine components, are crucial aspects of drug development. Studies often characterize the absorption, metabolism, excretion, and potential metabolites of these compounds in humans to understand their pharmacokinetics and safety profiles. An example includes the investigation of L-735,524, a potent HIV-1 protease inhibitor, and its metabolites in human urine, providing insights into its elimination pathways and metabolic products (Balani et al., 1995).
Clinical Applications and Safety : The clinical applications of compounds, including their safety profiles, dosages, and efficacy, are fundamental areas of research. For instance, the circulatory effects of pipecurium bromide during anaesthesia in patients with severe cardiac conditions were studied to assess the safety and effectiveness of this muscle relaxant in high-risk patient groups (Barankay, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine and similar compounds are promising . They are valuable for various applications, including drug development and material science, and efforts are being made to develop ATP-competitive VEGFR-2 selective inhibitors .
Eigenschaften
IUPAC Name |
4-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6S2/c1-11-13(3)27-19-15(11)17(21-9-23-19)25-5-7-26(8-6-25)18-16-12(2)14(4)28-20(16)24-10-22-18/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIGBRNZYOMPLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

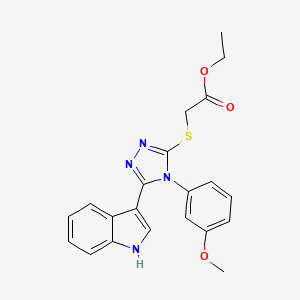
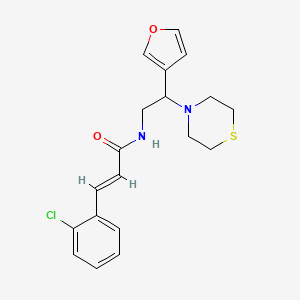
![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)


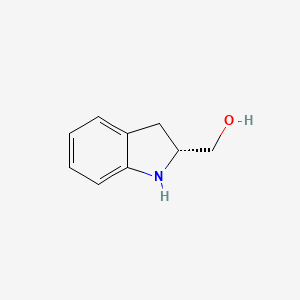
![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)
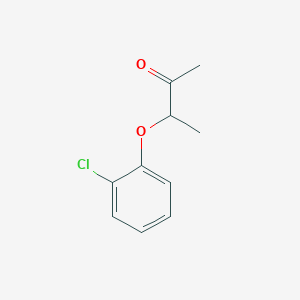
![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
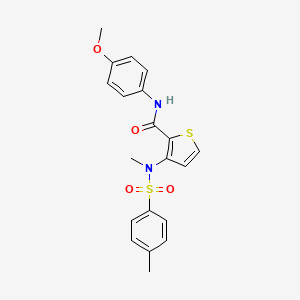
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)